molecular formula C12H24N2O B3234177 2-[Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-ethanol CAS No. 1353965-38-4

2-[Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-ethanol

Cat. No.: B3234177
CAS No.: 1353965-38-4
M. Wt: 212.33 g/mol
InChI Key: WCDYQQFVBHDSCG-UHFFFAOYSA-N
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Description

2-[Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-ethanol is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a cyclopropyl group attached to a 1-methyl-piperidin-3-ylmethyl moiety, which is further connected to an ethanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-ethanol typically involves multiple steps, starting with the preparation of the cyclopropylamine and 1-methyl-piperidin-3-ylmethylamine intermediates. These intermediates are then coupled using reductive amination techniques under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale reductive amination reactions. The process involves the use of catalysts and solvents to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

2-[Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-ethanol has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme interactions.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-ethanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

2-[Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-ethanol is unique due to its specific structural features. Similar compounds include:

  • 2-(Cyclopropylamino)-ethanol: Lacks the 1-methyl-piperidin-3-ylmethyl group.

  • 1-Methyl-piperidin-3-ylmethylamine: Lacks the cyclopropyl group and ethanol moiety.

Properties

IUPAC Name

2-[cyclopropyl-[(1-methylpiperidin-3-yl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-13-6-2-3-11(9-13)10-14(7-8-15)12-4-5-12/h11-12,15H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDYQQFVBHDSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CN(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801176929
Record name Ethanol, 2-[cyclopropyl[(1-methyl-3-piperidinyl)methyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801176929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353965-38-4
Record name Ethanol, 2-[cyclopropyl[(1-methyl-3-piperidinyl)methyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353965-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[cyclopropyl[(1-methyl-3-piperidinyl)methyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801176929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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